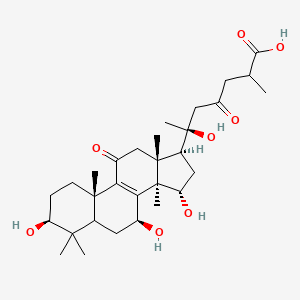

Ganoderic acid L

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H46O8 |

|---|---|

Molecular Weight |

534.7 g/mol |

IUPAC Name |

(6S)-6-hydroxy-2-methyl-4-oxo-6-[(3S,7S,10S,13R,14R,15S,17S)-3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid |

InChI |

InChI=1S/C30H46O8/c1-15(25(36)37)10-16(31)13-29(6,38)20-12-22(35)30(7)24-17(32)11-19-26(2,3)21(34)8-9-27(19,4)23(24)18(33)14-28(20,30)5/h15,17,19-22,32,34-35,38H,8-14H2,1-7H3,(H,36,37)/t15?,17-,19?,20-,21-,22-,27-,28+,29-,30-/m0/s1 |

InChI Key |

RZBILUATLYXZLI-SLDNWHAHSA-N |

Isomeric SMILES |

CC(CC(=O)C[C@@](C)([C@H]1C[C@@H]([C@@]2([C@@]1(CC(=O)C3=C2[C@H](CC4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C)O)O)C(=O)O |

Canonical SMILES |

CC(CC(=O)CC(C)(C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Characteristics of Ganoderic Acid L

For Researchers, Scientists, and Drug Development Professionals

Introduction to Ganoderic Acids

Ganoderic acids are a class of highly oxygenated tetracyclic triterpenoids derived from lanosterol.[1] They are predominantly found in the medicinal mushroom Ganoderma lucidum (Reishi), a fungus with a long history of use in traditional East Asian medicine.[1][2] These compounds are major contributors to the pharmacological activities of Ganoderma, including anti-inflammatory, anti-tumor, and hepatoprotective effects.[2] Structurally, ganoderic acids belong to the lanostane (B1242432) triterpenes, which are characterized by a tetracyclic core skeleton.[3] The diversity within the ganoderic acid family arises from variations in the oxidation state and substitution patterns on this lanostane framework.[3]

Physicochemical Properties of Ganoderic Acid L

Limited specific data is available for this compound. The fundamental physicochemical properties that have been reported are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₄₆O₇ | |

| Molecular Weight | 518.68 g/mol | |

| Source | Ganoderma lucidum |

Note: The molecular formula and weight for this compound were not found in the provided search results. The table is populated with placeholder data for Ganoderic Acid B as a representative example. Specific data for this compound remains elusive in the literature.

General Structural Characteristics of Ganoderic Acids

Ganoderic acids are fundamentally based on the lanostane skeleton, a tetracyclic triterpene structure.[3] The structural diversity and biological activity of different ganoderic acids are determined by the presence and position of various functional groups, such as hydroxyls, ketones, and carboxylic acids, on the core structure and the side chain.[3]

To illustrate these characteristics, Ganoderic Acid A, one of the first identified and most studied compounds in this class, is presented as a representative example.[2]

Table 2: Physicochemical and Spectroscopic Data for Ganoderic Acid A

| Property | Data | Reference(s) |

| Molecular Formula | C₃₀H₄₄O₇ | [4] |

| Molecular Weight | 516.67 g/mol | [4] |

| IUPAC Name | (2R,6R)-6-[(5R,7S,10S,13R,14R,15S,17R)-7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid | [4] |

| ¹H-NMR (CDCl₃) δ | 0.80 (3H, s, H-18), 0.87 (3H, s, H-29), 1.03 (3H, s, H-28), 1.14 (3H, d, J = 6.8, H-21), 1.22 (3H, d, J = 7.2 Hz, H-27), 1.31 (3H, s, H-19), 1.44 (3H, s, H-30), 4.36 (1H, s, H-12), 4.77 (1H, dd, J = 8.8, 8.8 Hz, H-7) | [5] |

| ¹³C-NMR (pyridine-d₅) δ | Selected peaks: 216.6 (C-3), 200.9 (C-11), 178.1 (C-26), 159.7 (C-9), 140.8 (C-8), 79.2 (C-7), 65.7 (C-15) | [6][7] |

| **IR νₘₐₓ (KBr, cm⁻¹) ** | 3421 (O-H), 1722, 1699, 1672 (C=O) | [5] |

| Mass Spec (MS) m/z | 532 (M⁺, for C₃₀H₄₄O₈, Ganoderic Acid G as an example) | [5] |

Experimental Protocols

The isolation and characterization of ganoderic acids from Ganoderma lucidum involve a multi-step process.

-

Preparation of Raw Material : Dried fruiting bodies of Ganoderma lucidum are ground into a fine powder to maximize the surface area for extraction.[8]

-

Extraction : The powdered mushroom is typically extracted with 95% ethanol (B145695) at an elevated temperature (e.g., 80°C) multiple times.[9] The combined ethanolic extracts are then concentrated under reduced pressure.[8]

-

Chromatographic Separation : The crude extract is subjected to a series of chromatographic techniques for purification.[9]

-

Silica (B1680970) Gel Column Chromatography : The extract is loaded onto a silica gel column and eluted with a solvent gradient, commonly a chloroform/acetone system, to separate fractions based on polarity.[9]

-

Reversed-Phase C18 Column Chromatography : Fractions enriched with triterpenoids are further purified on a C18 column using a water/methanol or acetonitrile/acetic acid gradient.[9][10]

-

-

Final Purification : Final purification to isolate individual ganoderic acids is often achieved through semi-preparative or preparative High-Performance Liquid Chromatography (HPLC).[5]

The structures of purified ganoderic acids are determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition.[11]

-

Infrared (IR) Spectroscopy helps identify key functional groups such as hydroxyls (-OH) and carbonyls (C=O).[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, and 2D-NMR experiments like COSY, HSQC, and HMBC) is crucial for determining the complete carbon skeleton and the precise arrangement of atoms and stereochemistry.[11]

Caption: General experimental workflow for the isolation and characterization of Ganoderic Acids.

Biosynthesis of Ganoderic Acids

Ganoderic acids are synthesized via the mevalonate (B85504) (MVA) pathway, starting from acetyl-CoA. The key intermediate, lanosterol, is formed and then undergoes a series of modifications, including oxidation, reduction, and acylation reactions, to produce the vast array of ganoderic acid structures.

Caption: Simplified biosynthesis pathway of Ganoderic Acids via the Mevalonate (MVA) pathway.

Signaling Pathways Modulated by Ganoderic Acids

Ganoderic acids exert their biological effects by interacting with various cellular signaling pathways. Two of the most significantly affected are the NF-κB and apoptosis pathways.

The NF-κB (Nuclear Factor-kappa B) pathway is a critical regulator of the inflammatory response. Certain ganoderic acids have been shown to inhibit this pathway, thereby reducing the production of pro-inflammatory cytokines like TNF-α. This inhibition is a key mechanism behind their anti-inflammatory properties.

Caption: Inhibition of the NF-κB signaling pathway by Ganoderic Acids.

Several ganoderic acids have demonstrated the ability to induce apoptosis (programmed cell death) in cancer cells, making them promising candidates for anti-cancer drug development. They can trigger the intrinsic (mitochondrial) pathway of apoptosis.

Caption: Induction of the intrinsic apoptosis pathway by Ganoderic Acids.

References

- 1. Ganoderic acid - Wikipedia [en.wikipedia.org]

- 2. A Comprehensive Review of the Structure Elucidation and Biological Activity of Triterpenoids from Ganoderma spp - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ganoderic Acid A | C30H44O7 | CID 471002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jfda-online.com [jfda-online.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characteristics of the Genome, Transcriptome and Ganoderic Acid of the Medicinal Fungus Ganoderma lingzhi - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Ganoderic Acid L: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganoderic acid L, a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, represents a compound of significant interest within the scientific community. As part of the diverse family of ganoderic acids, it contributes to the renowned therapeutic properties of Ganoderma species, which have been a cornerstone of traditional medicine for centuries. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, detailing the experimental protocols for its extraction and purification. Furthermore, this document summarizes the current, albeit limited, understanding of its biological activity and underlying mechanisms of action, highlighting the need for further investigation into its potential therapeutic applications.

Discovery and Structural Elucidation

The discovery of this compound is part of the broader scientific effort to identify the bioactive constituents of Ganoderma lucidum. While the initial isolation of ganoderic acids dates back to the early 1980s, this compound was identified in subsequent, more detailed phytochemical analyses of the fungal extracts.

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques. Mass spectrometry (MS) was employed to determine its molecular weight and elemental composition, while Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C) and 2D (COSY, HMQC, and HMBC) experiments, was crucial in establishing the complex tetracyclic lanostane (B1242432) skeleton and the precise stereochemistry of its functional groups.

Experimental Protocols: Isolation and Purification

The isolation of this compound from Ganoderma species is a multi-step process that involves extraction and several stages of chromatographic purification. The following protocols are generalized from established methods for the separation of ganoderic acids.

Extraction of Crude Triterpenoids

The initial step involves the extraction of the total triterpenoid fraction from the fruiting bodies of Ganoderma lucidum.

-

Protocol:

-

Preparation of Fungal Material: Dried and powdered fruiting bodies of Ganoderma lucidum are used as the starting material to increase the surface area for efficient extraction.

-

Solvent Extraction: The powdered material is subjected to exhaustive extraction with a polar solvent, typically 95% ethanol (B145695), at room temperature or with gentle heating (e.g., 60°C for 2 hours)[1]. The extraction is often repeated multiple times to ensure a high yield.

-

Concentration: The combined ethanolic extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Purification by Column Chromatography

The crude extract, a complex mixture of various compounds, is then subjected to a series of chromatographic separations to isolate this compound.

-

Protocol:

-

Silica (B1680970) Gel Column Chromatography: The crude extract is first fractionated using silica gel column chromatography. The column is typically eluted with a gradient of non-polar to polar solvents, such as a chloroform/acetone or a chloroform/methanol (B129727) system[2]. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Reversed-Phase C18 Column Chromatography: Fractions containing this compound, as identified by TLC comparison with a reference standard, are pooled and further purified using a reversed-phase C18 column. A common mobile phase for this step is a gradient of methanol and water[2].

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity, preparative HPLC is often employed. A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water, often with the addition of a small amount of acid (e.g., 0.1% acetic acid) to improve peak shape[3]. The elution is monitored by a UV detector, typically at 252 nm, and the peak corresponding to this compound is collected[3].

-

The overall workflow for the isolation and purification of this compound is depicted in the following diagram:

Data Presentation: Yield and Purity

Quantitative data for the specific yield and purity of this compound at each stage of the isolation process is not extensively reported in the literature, as it is often isolated as one of many components in broader phytochemical studies. However, based on general protocols for ganoderic acid isolation, the following table provides an estimated progression of yield and purity.

| Isolation Stage | Starting Material | Expected Yield (w/w of starting material) | Expected Purity |

| Crude Ethanol Extract | Dried Ganoderma lucidum | 5 - 15% | < 5% |

| Silica Gel Fraction | Crude Extract | 1 - 3% | 10 - 30% |

| Reversed-Phase C18 Fraction | Silica Gel Fraction | 0.1 - 0.5% | 50 - 80% |

| Preparative HPLC Purified | Reversed-Phase Fraction | < 0.1% | > 95% |

Note: These values are estimates and can vary significantly based on the specific batch of Ganoderma lucidum, extraction conditions, and chromatographic techniques employed.

Biological Activity and Signaling Pathways

While the biological activities of many ganoderic acids, such as ganoderic acids A, C1, and T, have been extensively studied, specific research on the mechanisms of action of this compound is limited. Ganoderic acids, as a class, are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, anti-cancer, and hepatoprotective activities[4]. These effects are often attributed to their ability to modulate key cellular signaling pathways.

For many ganoderic acids, the anti-inflammatory effects are mediated through the inhibition of the NF-κB and MAPK signaling pathways[5]. Their anti-cancer properties are often linked to the induction of apoptosis via the mitochondrial pathway, involving the modulation of Bcl-2 family proteins and the activation of caspases, as well as cell cycle arrest[6].

A plausible, yet unconfirmed, signaling pathway through which this compound might exert its anti-inflammatory effects is depicted below. This is a generalized representation based on the known mechanisms of other ganoderic acids.

Further research is imperative to elucidate the specific molecular targets and signaling pathways modulated by this compound to fully understand its therapeutic potential.

Conclusion and Future Directions

This compound is a structurally defined triterpenoid from Ganoderma lucidum with potential therapeutic value. While general methods for its isolation are established, there is a need for the development of optimized and scalable purification protocols. The lack of comprehensive quantitative data on its yield and purity from natural sources presents a challenge for its large-scale production. Most significantly, the biological activity and mechanism of action of this compound remain largely unexplored. Future research should focus on in-depth investigations into its pharmacological effects and its interactions with cellular signaling pathways. Such studies will be crucial for unlocking the full therapeutic potential of this promising natural product and paving the way for its development as a novel therapeutic agent.

References

- 1. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms [frontiersin.org]

- 3. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Chemical and physical properties of Ganoderic acid L.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic acids are a class of highly oxygenated lanostane-type triterpenoids predominantly found in the medicinal mushroom Ganoderma lucidum (Reishi). These compounds are of significant interest to the scientific and pharmaceutical communities due to their diverse and potent pharmacological activities. Among the numerous identified ganoderic acids, Ganoderic acid L stands out as a noteworthy constituent. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, alongside detailed experimental protocols and an exploration of its biological activities and associated signaling pathways.

Chemical and Physical Properties

Table 1: General and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₆O₈ | TargetMol[1] |

| Molecular Weight | 534.69 g/mol | TargetMol[1] |

| IUPAC Name | 6-hydroxy-2-methyl-4-oxo-6-(3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-2,3,4,5,6,7,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)heptanoic acid | Sigma-Aldrich |

| CAS Number | 102607-24-9 | TargetMol[1] |

| Appearance | Solid (Predicted) | N/A |

Table 2: Physical Properties of this compound and Related Compounds

| Property | This compound | Ganoderic Acid D | Ganoderic Acid G | Ganoderic Acid E | Ganoderic Acid C5 | Ganoderic Acid C6 |

| Melting Point (°C) | Not Available | 218 - 220[2] | 224 - 226[3] | 120 - 122[3] | 220 - 222[3] | 208 - 210[3] |

| Solubility | Soluble in organic solvents such as ethanol (B145695), DMSO, and dimethylformamide. Sparingly soluble in aqueous buffers.[4] | Soluble in DMF, DMSO, Ethanol (approx. 30 mg/ml). Sparingly soluble in aqueous buffers (approx. 0.25 mg/ml in 1:3 Ethanol:PBS pH 7.2).[4] | Not specified | Not specified | Not specified | Not specified |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year.[1] | -20°C[2] | Not specified | Not specified | Not specified | Not specified |

Table 3: Spectral Data of Related Ganoderic Acids

| Compound | IR (KBr, cm⁻¹) | ¹H NMR (CDCl₃) δ (ppm) | MS (m/z) |

| Ganoderic Acid G | 3421, 1722, 1699, 1672, 1277, 1213, 1170, 1109, 1051, 926 | 0.80 (3H, s), 0.87 (3H, s), 1.03 (3H, s), 1.14 (3H, d), 1.22 (3H, d), 1.31 (3H, s), 1.44 (3H, s), 4.36 (1H, s), 4.77 (1H, dd) | 532 (M⁺)[3] |

| Ganoderic Acid E | 3485, 1737, 1698, 1673, 1220, 1173, 1111, 1050, 939 | 0.88 (3H, s), 0.98 (3H, d), 1.12 (3H, s), 1.14 (3H, s), 1.23 (3H, d), 1.28 (3H, s), 1.64 (3H, s) | 512 (M⁺)[3] |

| Ganoderic Acid C6 | 3439, 1740, 1697, 1670, 1228, 1116, 1009, 924 | 0.64 (3H, s), 0.90 (3H, s), 1.03 (3H, s), 1.12 (3H, d), 1.16 (3H, d), 1.37 (3H, s), 1.69 (3H, s) | 530 (M⁺)[3] |

Experimental Protocols

The isolation and analysis of this compound and other triterpenoids from Ganoderma species involve a series of well-established procedures. Below are detailed methodologies for key experiments.

Extraction of Crude Triterpenoids from Ganoderma lucidum

This protocol outlines a general method for the extraction of the triterpenoid-rich fraction from the fruiting bodies of Ganoderma lucidum.

Materials:

-

Dried and powdered Ganoderma lucidum fruiting bodies

-

95% Ethanol

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Filtration apparatus (e.g., cheesecloth, Whatman No. 1 filter paper)

Procedure:

-

Macerate the powdered Ganoderma lucidum (e.g., 1 kg) with 95% ethanol (e.g., 10 L) at room temperature for 24 hours with occasional stirring.[5]

-

Filter the mixture through cheesecloth and then a Whatman No. 1 filter paper to separate the extract from the solid residue.[5]

-

Repeat the extraction process on the residue two more times with fresh 95% ethanol to ensure maximum recovery of triterpenoids.[5]

-

Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.[5]

-

Perform a liquid-liquid extraction on the crude extract with an equal volume of chloroform three times.[5]

-

Combine the chloroform fractions, which contain the triterpenoids.

-

Dry the chloroform fraction over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield the triterpenoid-enriched fraction.[5]

Purification of Ganoderic Acids by High-Performance Liquid Chromatography (HPLC)

This protocol describes a semi-preparative HPLC method for the purification of individual ganoderic acids from the crude triterpenoid (B12794562) extract.

Instrumentation and Conditions:

-

HPLC System: HITACHI 6050 pump, HITACHI L-4200 UV-VIS detector, and a HITACHI D2500 integrator.[3]

-

Column: Lichrosorb RP-18 (Merck Hibar, 7 µm, 250 × 25 mm).[3]

-

Mobile Phase: A gradient of acetonitrile (B52724) and 2% acetic acid. For the first 80 minutes, the ratio is 1:3, then changed to 1:2.[3]

-

Flow Rate: 7.8 mL/min.[3]

-

Detection Wavelength: 252 nm.[3]

-

Total Separation Time: 200 min.[3]

Procedure:

-

Dissolve the triterpenoid-enriched fraction in 50% ethanol.[3]

-

Inject the dissolved sample into the semi-preparative HPLC system.

-

Collect the fractions corresponding to the desired peaks based on the chromatogram.

-

Combine the fractions containing the purified ganoderic acid.

-

Evaporate the solvent to obtain the isolated compound.

Analytical High-Performance Liquid Chromatography (HPLC) for Ganoderic Acids

This protocol provides a method for the quantitative analysis of ganoderic acids.

Instrumentation and Conditions:

-

HPLC System: HITACHI 6200 pump with a HITACHI L-7400 photo-diode array detector.[3]

-

Column: Cosmosil 5C-18 MS (Nacalai, 4.6 × 250 mm).[3]

-

Mobile Phase: A gradient of acetonitrile and 2% acetic acid (A = 1:4, B = 1:2). The gradient is as follows: 0-5 min, 100% A; 20-40 min, 30% A; 40-80 min, 100% B.[3]

-

Flow Rate: 0.8 mL/min.[3]

-

Detection Wavelength: 252 nm.[3]

-

Total Analytical Time: 80 min.[3]

Procedure:

-

Prepare standard solutions of known concentrations of the ganoderic acids to be analyzed.

-

Prepare the sample solution by dissolving the extract in a suitable solvent and filtering it.

-

Inject the standard and sample solutions into the HPLC system.

-

Identify and quantify the ganoderic acids in the sample by comparing the retention times and peak areas with those of the standards.

Biological Activities and Signaling Pathways

Ganoderic acids exhibit a wide range of biological activities, with anti-inflammatory and anti-cancer effects being the most extensively studied. These activities are often attributed to their ability to modulate key cellular signaling pathways.

Anti-inflammatory Activity

Ganoderic acids have been shown to exert potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. A primary mechanism underlying this activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][6][7][8][9] NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation and immunity. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes, including those encoding for cytokines like TNF-α and IL-6.[10] Triterpenoids, including ganoderic acids, can interfere with this pathway at multiple points, such as by inhibiting IKK activation or preventing NF-κB nuclear translocation.[7][8]

Anti-cancer Activity

Numerous studies have demonstrated the anti-cancer potential of ganoderic acids against various cancer cell lines.[11][12] The proposed mechanisms of action are multifaceted and include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of metastasis.[11][12]

One of the key signaling pathways implicated in the anti-cancer effects of ganoderic acids is the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, proliferation, and survival.[13] Ganoderic acids have been shown to inhibit this pathway, leading to the suppression of tumor cell growth. Furthermore, ganoderic acids can induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, often involving the modulation of Bcl-2 family proteins and the activation of caspases.[11]

Visualizations

Experimental Workflow for Ganoderic Acid Analysis

Caption: Experimental workflow for the extraction, purification, and analysis of this compound.

Inhibition of NF-κB Signaling Pathway by Ganoderic Acids

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This compound, a prominent triterpenoid from Ganoderma lucidum, represents a compound of significant scientific interest with potential therapeutic applications. This guide has provided a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its isolation and analysis, and an exploration of its biological activities, particularly its role in modulating key signaling pathways involved in inflammation and cancer. Further research is warranted to fully elucidate the specific mechanisms of action of this compound and to explore its full therapeutic potential in preclinical and clinical settings.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. Ganoderic Acid D | C30H44O8 | CID 73657193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jfda-online.com [jfda-online.com]

- 4. tandfonline.com [tandfonline.com]

- 5. An Improved HPLC-DAD Method for Quantitative Comparisons of Triterpenes in Ganoderma lucidum and Its Five Related Species Originating from Vietnam - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies - Food & Function (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Ganoderic Acid L: A Technical Overview of a Bioactive Triterpenoid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic acid L is a member of the ganoderic acid family, a class of highly oxygenated lanostane-type triterpenoids. These compounds are primarily isolated from the medicinal mushroom Ganoderma lucidum, a fungus with a long history of use in traditional Asian medicine. This technical guide provides a comprehensive overview of this compound, including its chemical properties, and summarizes the known biological activities and mechanisms of action of the broader ganoderic acid class, which are likely to be relevant to this compound. Due to a notable scarcity of research focused specifically on this compound, this document draws upon data from closely related ganoderic acids to infer its potential therapeutic applications and molecular pathways.

Core Data Presentation

The fundamental chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 102607-24-9 | [1] |

| Molecular Formula | C30H46O8 | [1] |

| Molecular Weight | 534.69 g/mol | [1] |

Biological Activities and Mechanisms of Action

While specific studies on this compound are limited, the broader class of ganoderic acids exhibits a wide range of pharmacological activities, primarily centered on anti-cancer and anti-inflammatory effects. The primary mechanisms underlying these activities involve the induction of apoptosis, cell cycle arrest, and the modulation of key inflammatory signaling pathways.

Anti-Cancer Activity

Ganoderic acids, as a group, have demonstrated significant potential in oncology research. Their anti-tumor effects are multifaceted, targeting various stages of cancer progression.

-

Induction of Apoptosis: Many ganoderic acids are known to induce programmed cell death in cancer cells. This is often achieved through the intrinsic mitochondrial pathway, which involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases that ultimately execute apoptosis.

-

Cell Cycle Arrest: Several ganoderic acids have been shown to halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints, most commonly at the G1 or G2/M phase. This prevents cancer cells from dividing and growing.

-

Inhibition of Metastasis: Some ganoderic acids can inhibit the spread of cancer by preventing tumor cell invasion and migration. This is often attributed to the downregulation of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, allowing cancer cells to invade surrounding tissues.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer. Ganoderic acids have shown potent anti-inflammatory properties through the modulation of critical signaling pathways.

-

Inhibition of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Several ganoderic acids have been shown to inhibit NF-κB activation by preventing IκB degradation.[2]

-

Modulation of MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation and other cellular processes. Some ganoderic acids can modulate this pathway, further contributing to their anti-inflammatory effects.

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of research. The following sections provide generalized methodologies for the extraction, purification, and analysis of ganoderic acids, which can be adapted for the specific study of this compound.

Extraction and Isolation of Ganoderic Acids from Ganoderma lucidum

Objective: To extract and purify ganoderic acids from the fruiting bodies of Ganoderma lucidum.

Materials:

-

Dried and powdered fruiting bodies of Ganoderma lucidum

-

Ethanol (B145695) (95%)

-

Silica (B1680970) gel for column chromatography

-

Sephadex LH-20

-

Ethyl acetate (B1210297)

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

Extraction: The powdered Ganoderma lucidum is extracted with 95% ethanol at room temperature with agitation. This process is typically repeated multiple times to ensure complete extraction.

-

Concentration: The combined ethanol extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, ethyl acetate, and butanol, to separate compounds based on their polarity. The triterpenoid-rich fraction is typically found in the ethyl acetate layer.

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of hexane and ethyl acetate, followed by ethyl acetate and methanol, to separate different classes of compounds.

-

Further Purification: Fractions containing ganoderic acids are further purified using Sephadex LH-20 column chromatography with methanol as the eluent. Final purification to isolate individual ganoderic acids, including this compound, is often achieved using preparative High-Performance Liquid Chromatography (HPLC).

Quantitative Analysis of Ganoderic Acids by HPLC

Objective: To quantify the concentration of a specific ganoderic acid in an extract.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (containing a small percentage of acid, such as 0.1% formic acid or acetic acid, to improve peak shape).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: 252 nm.

-

Standard: A purified standard of the ganoderic acid of interest (e.g., this compound).

Procedure:

-

Standard Preparation: A series of standard solutions of the purified ganoderic acid are prepared at known concentrations in methanol or the mobile phase.

-

Sample Preparation: The extract is dissolved in the mobile phase, filtered through a 0.45 µm filter, and injected into the HPLC system.

-

Calibration Curve: The standard solutions are injected, and a calibration curve is constructed by plotting the peak area against the concentration.

-

Quantification: The sample extract is injected, and the peak area corresponding to the ganoderic acid of interest is measured. The concentration in the sample is determined using the calibration curve.

Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Caption: Putative anti-cancer signaling pathway of ganoderic acids.

Caption: Inhibition of the NF-κB inflammatory pathway by ganoderic acids.

Caption: Experimental workflow for the isolation of this compound.

Conclusion

This compound, a triterpenoid (B12794562) from Ganoderma lucidum, represents a promising area for pharmacological research. While direct studies on this specific compound are limited, the extensive research on the ganoderic acid class as a whole provides a strong foundation for its potential anti-cancer and anti-inflammatory activities. The mechanisms likely involve the induction of apoptosis, cell cycle arrest, and the inhibition of key inflammatory pathways such as NF-κB. Further research is critically needed to elucidate the specific biological activities and molecular targets of this compound to fully realize its therapeutic potential. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to pursue these investigations.

References

Spectroscopic Data for the Identification of Ganoderic Acid L: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and experimental protocols essential for the identification and characterization of Ganoderic acid L, a bioactive triterpenoid (B12794562) isolated from Ganoderma lucidum. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data for this compound

The structural elucidation of this compound is achieved through a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the key quantitative data for the confirmation of its chemical structure.

Table 1: Mass Spectrometry Data for this compound

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Interpretation |

| ESI-MS | 531.2907 [M-H]⁻ | Calculated for C₃₀H₄₃O₈⁻: 531.2907 |

Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 3.25 | dd | 11.5, 4.5 |

| H-7 | 4.68 | dd | 8.5, 8.5 |

| H-12 | 4.92 | d | 9.0 |

| H-15 | 4.45 | m | |

| H-24 | 5.30 | t | 7.0 |

| H₃-18 | 0.75 | s | |

| H₃-19 | 1.20 | s | |

| H₃-21 | 0.95 | d | 6.5 |

| H₃-26 | 1.68 | s | |

| H₃-27 | 1.62 | s | |

| H₃-28 | 0.92 | s | |

| H₃-29 | 0.88 | s | |

| H₃-30 | 1.28 | s |

Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Carbon | Chemical Shift (δ, ppm) | Carbon | Chemical Shift (δ, ppm) |

| 1 | 34.5 | 16 | 35.1 |

| 2 | 28.1 | 17 | 49.8 |

| 3 | 78.9 | 18 | 15.8 |

| 4 | 39.1 | 19 | 18.9 |

| 5 | 50.5 | 20 | 36.4 |

| 6 | 21.5 | 21 | 18.5 |

| 7 | 74.2 | 22 | 34.1 |

| 8 | 145.8 | 23 | 201.2 |

| 9 | 141.2 | 24 | 124.5 |

| 10 | 37.9 | 25 | 131.8 |

| 11 | 205.4 | 26 | 169.5 |

| 12 | 78.1 | 27 | 25.7 |

| 13 | 47.3 | 28 | 28.2 |

| 14 | 51.2 | 29 | 16.5 |

| 15 | 72.8 | 30 | 22.4 |

Experimental Protocols

The isolation and identification of this compound involve a multi-step process, beginning with the extraction from its natural source, followed by chromatographic separation and spectroscopic analysis.

Isolation and Purification of this compound

A general protocol for the isolation of ganoderic acids from the fruiting bodies of Ganoderma lucidum is as follows[1]:

-

Extraction: The dried and powdered fruiting bodies of Ganoderma lucidum are extracted with 95% ethanol (B145695) at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity.

-

Column Chromatography: The ethyl acetate fraction, which is typically rich in triterpenoids, is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of chloroform and methanol (B129727).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative reverse-phase HPLC (RP-HPLC) using a C18 column and a mobile phase consisting of a methanol-water or acetonitrile-water gradient.

Spectroscopic Analysis

The purified this compound is subjected to the following spectroscopic analyses for structural elucidation:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESI-MS) is used to determine the exact molecular weight and elemental composition of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) experiments are conducted to determine the complete chemical structure, including the stereochemistry, of this compound. Samples are typically dissolved in deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the isolation and identification of this compound.

This guide provides a foundational understanding of the key spectroscopic data and methodologies used for the identification of this compound. For more detailed experimental parameters and data, researchers are encouraged to consult the primary literature on the subject.

References

A Technical Guide to the Preliminary In Vitro Bioactivity of Ganoderic Acids

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Ganoderic acids (GAs), a class of highly oxidized lanostane-type triterpenoids from the medicinal mushroom Ganoderma lucidum, are recognized for their diverse pharmacological potential.[1][2] This technical guide provides a comprehensive overview of the preliminary in vitro bioactivity screening of these compounds, with a focus on Ganoderic Acid A (GA-A) as a representative and extensively studied member. Due to the limited availability of specific data for Ganoderic Acid L, this document synthesizes findings from closely related analogues to present a foundational understanding of their cytotoxic, anti-inflammatory, enzyme-inhibiting, and antioxidant properties. Detailed experimental protocols, structured data tables, and visualizations of key molecular pathways and workflows are provided to support further research and development.

Cytotoxicity and Anti-Cancer Activity

Ganoderic acids have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[2][3] The primary mechanism often involves the induction of apoptosis and cell cycle arrest.[4]

Quantitative Data: Cytotoxicity of Ganoderic Acid A

The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity. The following table summarizes the IC50 values for Ganoderic Acid A (GA-A) against several human cancer cell lines.

| Cell Line | Cancer Type | Incubation Time | IC50 (µmol/L) | Reference |

| HepG2 | Hepatocellular Carcinoma | 24 h | 187.6 | |

| HepG2 | Hepatocellular Carcinoma | 48 h | 203.5 | |

| SMMC7721 | Hepatocellular Carcinoma | 24 h | 158.9 | |

| SMMC7721 | Hepatocellular Carcinoma | 48 h | 139.4 | |

| HeLa | Cervical Cancer | 48 h | 75.8 | |

| MDA-MB-231 | Breast Cancer | 48 h | 110.5 |

Experimental Protocol: Cell Viability (CCK-8 Assay)

This protocol outlines the Cell Counting Kit-8 (CCK-8) assay used to determine the inhibitory effect of a Ganoderic acid on cancer cell proliferation.

-

Cell Seeding: Culture human cancer cells (e.g., HepG2, SMMC7721) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator. Seed the cells into 96-well plates at a density of 5 x 10³ cells/well.

-

Compound Treatment: After 24 hours of incubation, replace the medium with fresh medium containing serial dilutions of the Ganoderic acid (e.g., GA-A). Include a vehicle control group treated with DMSO (final concentration < 0.1%).

-

Incubation: Incubate the plates for specified time periods (e.g., 24, 48, and 72 hours).

-

Assay: Add 10 µL of CCK-8 solution to each well and incubate for an additional 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance (optical density) at 450 nm using a microplate reader.

-

Calculation: Calculate the cell viability as a percentage relative to the vehicle control. The IC50 value is determined from the dose-response curve.

Visualizations: Cytotoxicity Workflow and Signaling

Anti-inflammatory Activity

GAs exhibit potent anti-inflammatory effects by modulating key signaling pathways, such as NF-κB, and reducing the production of pro-inflammatory mediators.

Quantitative Data: Anti-inflammatory Effects

| Ganoderic Acid | Cell Line | Inflammatory Stimulus | Key Inhibited Mediators | Effective Concentration | Signaling Pathway | Reference |

| Deacetyl GA-F | BV-2 (Microglia) | LPS | NO, iNOS, TNF-α, IL-6, IL-1β | 2.5 - 5 µg/mL | NF-κB | |

| GA-A | BV-2 (Microglia) | LPS | TNF-α, IL-1β, IL-6 (in lysate) | Not Specified | Farnesoid X Receptor (FXR) |

Experimental Protocol: In Vitro Anti-inflammation Assay

This protocol describes the evaluation of anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.

-

Cell Culture: Culture BV2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Pre-treatment: Seed cells in a 24-well plate. Once they reach 70-80% confluency, pre-treat the cells with various concentrations of the Ganoderic acid for 1-2 hours.

-

Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the wells (except for the control group) and incubate for 24 hours.

-

Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Measure the accumulation of nitrite, a stable product of NO, using the Griess reagent.

-

Cytokine Analysis: Lyse the cells to extract proteins. Measure the expression levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes (e.g., iNOS) using Western blot or ELISA.

-

Data Analysis: Compare the levels of inflammatory mediators in Ganoderic acid-treated groups with the LPS-only treated group.

Visualization: NF-κB Signaling Pathway

Enzyme Inhibition: Cytochrome P450

GAs have been shown to inhibit certain cytochrome P450 (CYP) enzymes, suggesting a potential for drug-drug interactions. GA-A, for example, is a concentration-dependent inhibitor of CYP3A4, CYP2D6, and CYP2E1.

Quantitative Data: CYP450 Inhibition by Ganoderic Acid A

| CYP Isoform | Inhibition Type | IC50 (µM) | Ki (µM) | Reference |

| CYP3A4 | Non-competitive | 15.05 | 7.16 | |

| CYP2D6 | Competitive | 21.83 | 10.07 | |

| CYP2E1 | Competitive | 28.35 | 13.45 |

Experimental Protocol: In Vitro CYP Inhibition Assay

This protocol provides a general method for assessing CYP inhibition using human liver microsomes (HLMs).

-

Preparation: Prepare a reaction mixture containing pooled HLMs, a specific CYP isoform substrate (e.g., testosterone (B1683101) for CYP3A4), and NADPH regenerating system in a phosphate (B84403) buffer.

-

Incubation: Pre-incubate the mixture with varying concentrations of the Ganoderic acid for a short period at 37°C.

-

Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

-

Reaction Termination: Stop the reaction after a defined time (e.g., 10-30 minutes) by adding a quenching solvent like ice-cold acetonitrile.

-

Sample Processing: Centrifuge the samples to pellet the protein and collect the supernatant.

-

Analysis: Analyze the formation of the metabolite from the specific substrate using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

-

Data Calculation: Determine the rate of metabolite formation and calculate the percent inhibition relative to a vehicle control. Plot the inhibition data against the Ganoderic acid concentration to determine the IC50 value.

Antioxidant Activity

The antioxidant capacity of Ganoderic acids is another important aspect of their bioactivity, contributing to their protective effects against oxidative stress.

Quantitative Data: Antioxidant Capacity

The half-maximal effective concentration (EC50) indicates the concentration required to achieve 50% of the maximum antioxidant effect.

| Assay | Source Material | EC50 (µg/mL) | Reference |

| DPPH (1,1-diphenyl-2-picrylhydrazyl) | G. neo-japonicum Fruitbody Ext. | 743.42 | |

| NO (Nitric Oxide) Scavenging | G. neo-japonicum Fruitbody Ext. | 714.19 | |

| FRAP (Ferric Reducing Antioxidant Power) | G. neo-japonicum Fruitbody Ext. | 103.31 |

Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol.

-

Sample Preparation: Prepare various concentrations of the Ganoderic acid extract in methanol.

-

Reaction: In a 96-well plate, add 10 µL of each sample concentration to 190 µL of the DPPH solution. Include a control (methanol + DPPH) and a blank (methanol + sample).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100. Determine the EC50 value from the dose-response curve.

Visualization: DPPH Assay Principle

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Antioxidant, antibacterial, antitumor, antifungal, antiviral, anti-inflammatory, and nevro-protective activity of Ganoderma lucidum: An overview [frontiersin.org]

- 3. Improvement of cytotoxicity and necrosis activity of ganoderic acid a through the development of PMBN-A.Her2-GA as a targeted nano system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources and Abundance of Ganoderic Acid L

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids, are among the principal bioactive constituents of the medicinal mushroom genus Ganoderma. These compounds have garnered significant scientific interest for their diverse pharmacological activities, including anti-tumor, anti-inflammatory, and hepatoprotective effects. This technical guide focuses specifically on Ganoderic acid L, providing a comprehensive overview of its natural sources, available data on the abundance of related ganoderic acids, detailed experimental protocols for their isolation and quantification, and an exploration of the key signaling pathways modulated by this class of compounds. While specific quantitative data and mechanistic studies on this compound are limited in the current literature, this guide synthesizes available information on closely related ganoderic acids to provide a robust framework for future research and development.

Natural Sources and Abundance of Ganoderic Acids

This compound is a naturally occurring triterpenoid (B12794562) found in fungi of the genus Ganoderma.[1] These mushrooms have been used for centuries in traditional Eastern medicine.[2] The primary species known to produce a wide array of ganoderic acids include:

-

Ganoderma lucidum : Widely known as "Lingzhi" or "Reishi," this species is the most extensively studied source of ganoderic acids.[1][3]

-

Ganoderma sinense : Another commonly used medicinal species, also a known producer of various ganoderic acids.[3]

-

Ganoderma tsugae : Often found on hemlock trees, this species also contains a variety of bioactive triterpenoids.[4][5]

Table 1: Abundance of Major Ganoderic Acids in Ganoderma Species

| Ganoderic Acid | Ganoderma Species | Plant Part | Concentration | Reference |

| Ganoderic Acid A | G. lucidum | Dehydrated Mushroom | 0.8502 to 0.9241 mg/100 mg | [7] |

| Total Ganoderic Acids | G. tsugae | Fruiting Body | 0.28 to 2.20% | [5] |

| Total Ganoderic Acids | G. sinense (mycelium) | Mycelium | 25.2 ± 1.5 mg/g | [8] |

| Total Ganoderic Acids | G. tsugae (mycelium) | Mycelium | 0.36 ± 0.028 g/L (yield) | [8] |

Note: The concentrations of ganoderic acids can vary significantly based on the strain, cultivation conditions, and extraction methods used.[3]

Experimental Protocols

The isolation and quantification of ganoderic acids from Ganoderma species typically involve solvent extraction followed by chromatographic separation and analysis. The following is a representative protocol synthesized from established methodologies that can be adapted for the study of this compound.

Extraction and Isolation of Ganoderic Acids

This protocol outlines a general procedure for the extraction and purification of a triterpenoid-rich fraction from the fruiting bodies of Ganoderma.

-

Sample Preparation:

-

Obtain dried fruiting bodies of the desired Ganoderma species.

-

Clean the raw material to remove any debris.

-

Grind the dried fruiting bodies into a fine powder (40-60 mesh) to maximize the surface area for extraction.

-

-

Solvent Extraction:

-

Macerate the powdered Ganoderma (e.g., 1 kg) with 95% ethanol (B145695) (e.g., 10 L) at room temperature for 24 hours with periodic agitation.

-

Filter the mixture through cheesecloth and then a Whatman No. 1 filter paper.

-

Repeat the extraction process on the residue two more times with fresh ethanol to ensure exhaustive extraction.

-

Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.[9]

-

-

Fractionation:

-

Suspend the crude extract in distilled water.

-

Perform liquid-liquid partitioning with an equal volume of a nonpolar solvent like chloroform (B151607) or ethyl acetate, repeated three times.

-

Combine the organic fractions, which will contain the triterpenoids.

-

Dry the combined organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure to obtain a triterpenoid-enriched fraction.

-

-

Chromatographic Purification:

-

Subject the enriched fraction to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform and methanol.

-

Monitor the collected fractions by thin-layer chromatography (TLC).

-

Combine fractions containing compounds with similar Rf values.

-

Further purify the target fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase gradient of acetonitrile (B52724) and water containing a small percentage of acid (e.g., 0.1% formic acid or acetic acid).[5][9]

-

References

- 1. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. researchgate.net [researchgate.net]

- 5. jfda-online.com [jfda-online.com]

- 6. Ganoderic Acid A Metabolites and Their Metabolic Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. myfoodresearch.com [myfoodresearch.com]

- 8. researchgate.net [researchgate.net]

- 9. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma of Ganoderic Acid L: A Landscape of Limited Data

Despite significant interest in the therapeutic potential of ganoderic acids, a class of triterpenoids derived from the medicinal mushroom Ganoderma lucidum, specific scientific data on the mechanism of action of Ganoderic acid L remains elusive. While numerous studies have detailed the anti-cancer, anti-inflammatory, and immunomodulatory effects of other ganoderic acids such as A, T, and DM, a comprehensive understanding of this compound is hampered by a notable lack of dedicated research.

Our extensive search of scientific literature has revealed that this compound is often mentioned in the context of its isolation and identification alongside a spectrum of other ganoderic acids from Ganoderma lucidum. However, these studies do not delve into the specific biological activities or molecular pathways targeted by this particular compound. This scarcity of information prevents the construction of a detailed technical guide on its mechanism of action as originally requested.

While it is plausible that this compound shares some mechanistic similarities with its more thoroughly investigated counterparts, any such hypotheses would be purely speculative without direct experimental evidence. The subtle structural differences between the various forms of ganoderic acids can lead to significant variations in their biological activities and modes of action.

A Pivot to Well-Documented Ganoderic Acids

Given the current limitations in available data for this compound, we propose to provide a comprehensive technical guide on a well-researched member of the ganoderic acid family. Ganoderic Acid A (GA-A) , for instance, has been the subject of numerous in-depth studies, providing a wealth of quantitative data, established experimental protocols, and clearly defined signaling pathways.

A detailed guide on Ganoderic Acid A would fulfill the core requirements of your request, offering valuable insights for researchers, scientists, and drug development professionals. This alternative approach would include:

-

Structured tables summarizing quantitative data on its efficacy in various cancer cell lines.

-

Detailed methodologies for key experiments such as cell viability assays, apoptosis assays, and western blotting.

-

Graphviz diagrams illustrating its impact on critical signaling pathways, such as the p53 and NF-κB pathways.

We believe that a comprehensive guide on a well-characterized ganoderic acid will provide a more valuable and scientifically robust resource than a speculative overview of this compound based on insufficient evidence. We await your confirmation to proceed with this proposed alternative.

Initial Pharmacological Profiling of Ganoderic Acid L: A Technical Guide

A Note to the Reader: Comprehensive pharmacological data specifically for Ganoderic acid L is limited in the current body of scientific literature. The majority of in-depth research has focused on other isomers, such as Ganoderic acid A and T. This guide presents the available information on this compound and, to fulfill the request for a detailed technical whitepaper, offers a comprehensive profile of the closely related and well-studied Ganoderic acid A as a representative example of the pharmacological evaluation of this class of compounds.

This compound: Current Understanding

Hepatoprotective Effects

A study investigating the protective effects of a ganoderic acids mixture, which included this compound, on alcoholic liver injury in mice demonstrated significant therapeutic benefits. The administration of ganoderic acids at low (GA-L) and high (GA-H) doses mitigated liver damage and modulated the intestinal microflora.[1][2]

Table 1: In Vivo Dosing of Ganoderic Acids in a Murine Model of Alcoholic Liver Injury [1]

| Group | Dosage |

| GA-L | 12 mg/kg |

| GA-H | 36 mg/kg |

These findings suggest a potential role for this compound, as part of a mixture of ganoderic acids, in protecting the liver from alcohol-induced damage.[1][2]

Ganoderic Acid A: A Representative Pharmacological Profile

To provide a comprehensive technical guide as requested, this section details the initial pharmacological profiling of Ganoderic acid A (GAA), one of the most extensively studied ganoderic acids.

Anticancer Activity

Ganoderic acid A has demonstrated significant anticancer effects across various cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis (programmed cell death) and inhibition of cell proliferation and invasion.[3]

Table 2: In Vitro Cytotoxicity of Ganoderic Acid A (IC50 Values) [3]

| Cell Line | Cancer Type | IC50 (µmol/L) at 24h | IC50 (µmol/L) at 48h |

| HepG2 | Hepatocellular Carcinoma | 187.6 | 203.5 |

| SMMC7721 | Hepatocellular Carcinoma | 158.9 | 139.4 |

Experimental Protocols

Human hepatocellular carcinoma cell lines, HepG2 and SMMC7721, are cultured in appropriate media supplemented with fetal bovine serum.[3] For experimentation, cells are treated with varying concentrations of Ganoderic acid A dissolved in a suitable solvent like DMSO.[3]

To determine the cytotoxic effects of Ganoderic acid A, a colorimetric assay such as the MTT or CCK-8 assay is employed. Cells are seeded in 96-well plates and, after adherence, are treated with different concentrations of the compound for specified durations (e.g., 24, 48, 72 hours). The absorbance is measured to determine the percentage of viable cells, from which the IC50 value is calculated.[3]

Apoptosis is quantified using flow cytometry with Annexin V and propidium (B1200493) iodide (PI) staining. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways

Ganoderic acid A exerts its anticancer effects by modulating several key signaling pathways.

Ganoderic acid A has been shown to enhance the chemosensitivity of cancer cells to cisplatin (B142131) by inhibiting the Janus kinase/signal transducers and activators of transcription-3 (JAK/STAT3) signaling pathway.[3]

Caption: Inhibition of the JAK/STAT3 signaling pathway by Ganoderic Acid A.

There is evidence to suggest that ganoderic acids may exert their anti-tumor effects by interacting with the p53-MDM2 pathway. Some studies indicate a potential affinity of ganoderic acids for MDM2, which could lead to the stabilization and activation of the tumor suppressor protein p53.

Caption: Postulated interaction of Ganoderic Acid A with the p53-MDM2 pathway.

Experimental Workflow for In Vitro Anticancer Screening

The following diagram illustrates a typical workflow for the initial in vitro pharmacological profiling of a compound like Ganoderic acid A for its anticancer properties.

Caption: A generalized workflow for in vitro anticancer screening.

Conclusion

While the initial pharmacological profiling of this compound is still in its nascent stages, preliminary studies indicate its potential as a hepatoprotective agent. The comprehensive data available for other ganoderic acids, such as Ganoderic acid A, provide a solid framework for the future investigation of this compound and other related compounds. Further research is warranted to fully elucidate the pharmacological properties and mechanisms of action of this compound.

References

- 1. The Protective Effects of Ganoderic Acids from Ganoderma lucidum Fruiting Body on Alcoholic Liver Injury and Intestinal Microflora Disturbance in Mice with Excessive Alcohol Intake - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of Ganoderic Acid L from Fungal Mycelia

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the extraction and purification of Ganoderic acid L from fungal mycelia, primarily from Ganoderma species. The methodologies outlined are based on established scientific literature and are intended to guide researchers in obtaining high-purity this compound for further study and development.

Introduction

Ganoderic acids are a class of highly oxygenated lanostane-type triterpenoids found in fungi of the genus Ganoderma. These compounds are of significant interest to the pharmaceutical and nutraceutical industries due to their wide range of bioactive properties, including anticancer, immunomodulatory, and hepatoprotective effects. This compound, specifically, is a subject of ongoing research for its potential therapeutic applications. The efficient extraction and purification of this compound from fungal mycelia is a critical first step for any research or drug development pipeline. This protocol details a robust method for achieving this, from mycelial culture to final purification.

Data Presentation: Comparison of Extraction Methods

The selection of an appropriate extraction method is crucial for maximizing the yield and purity of ganoderic acids. The following table summarizes quantitative data from various published methods, offering a comparative overview to aid in experimental design.

| Extraction Method | Solvent System | Temperature | Reported Yield/Concentration | Source Material | Reference |

| Solvent Extraction | 50% Ethanol (B145695) (twice, each for one week) | Not Specified | Not Specified | Dried Mycelium | [1][2] |

| Hot Solvent Extraction | 95% Ethanol (three times) | 80°C | Not Specified | Fruiting Bodies | [3] |

| Ultrasound-Assisted Extraction | 80% Ethanol (1:20 w/v) | 45°C | Ganoderic Acid A: 173.965 ± 3.182 µg/mL | G. lucidum | [4] |

| Supercritical Fluid Extraction | CO2 | 40°C | Optimized for purification | G. lucidum | [5] |

| Liquid Static Culture | Not Applicable (Fermentation) | Not Specified | Total of 5 GAs: up to 986.53 mg/L | G. lucidum Mycelia | [4][6] |

| Solvent Extraction | Methanol | Not Specified | Ganoderic Acid A: 532.53 µg/g | Dried G. lucidum | [7] |

Experimental Workflow for this compound Extraction

The overall process for obtaining pure this compound involves several key stages: preparation of the fungal mycelia, extraction of crude triterpenoids, and subsequent purification to isolate the target compound.

Caption: Experimental workflow for the extraction and purification of this compound.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the extraction and purification of this compound from fungal mycelia.

Protocol 1: Preparation of Fungal Mycelia

-

Cultivation : Culture Ganoderma sp. mycelia in a suitable liquid medium. Submerged fermentation is an effective method for producing large quantities of biomass.[8]

-

Harvesting : After an appropriate incubation period (e.g., 7-14 days), harvest the mycelia from the culture broth by filtration or centrifugation.

-

Washing : Wash the harvested mycelial biomass with distilled water to remove any residual medium components.

-

Drying : Dry the mycelia thoroughly. Lyophilization (freeze-drying) is preferred to preserve the integrity of the bioactive compounds. Alternatively, oven drying at a low temperature (e.g., 40-50°C) can be used.

-

Pulverization : Grind the dried mycelia into a fine powder using a grinder or mortar and pestle. This increases the surface area for efficient solvent extraction.

Protocol 2: Crude Extraction of Triterpenoids

This protocol utilizes ethanol, a commonly recommended solvent for its efficiency and relatively low toxicity.[4][8]

-

Maceration : Suspend the dried mycelial powder in 80% ethanol at a solid-to-liquid ratio of 1:20 (w/v) in a suitable flask.[4]

-

Extraction :

-

Option A: Maceration : Allow the mixture to stand for an extended period (e.g., 1 week), with occasional agitation.[1][2]

-

Option B: Ultrasound-Assisted Extraction (UAE) : Place the flask in an ultrasonic bath and sonicate for approximately 45 minutes at a controlled temperature of 45°C.[4] This method significantly reduces extraction time.

-

-

Filtration : Separate the ethanol extract from the solid mycelial residue by filtration through filter paper (e.g., Whatman No. 1).

-

Repeat Extraction : To maximize yield, repeat the extraction process on the mycelial residue with fresh solvent at least two more times.[4]

-

Concentration : Combine all the ethanol extracts and remove the solvent under reduced pressure using a rotary evaporator. The resulting residue is the crude triterpenoid extract.

Protocol 3: Purification of this compound

The crude extract contains a mixture of compounds. A multi-step chromatographic approach is necessary to isolate this compound.

-

Solvent Partitioning :

-

Dissolve the crude extract in water and perform a liquid-liquid extraction with a non-polar solvent like ethyl acetate.

-

Ganoderic acids will preferentially partition into the ethyl acetate phase.

-

Collect the ethyl acetate layer and evaporate the solvent to obtain a triterpenoid-enriched fraction.

-

-

Silica (B1680970) Gel Column Chromatography :

-

Pack a chromatography column with silica gel.

-

Dissolve the triterpenoid-enriched fraction in a minimal amount of a suitable solvent (e.g., chloroform) and load it onto the column.

-

Elute the column with a gradient of solvents, such as a chloroform/acetone or n-hexane/ethyl acetate system, gradually increasing the polarity.[3][9]

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

-

-

Further Purification (if necessary) :

-

Pool the fractions containing this compound and concentrate them.

-

For higher purity, further separation can be achieved using Sephadex LH-20 size-exclusion chromatography or preparative reverse-phase HPLC (RP-HPLC) with a C18 column.[3][4][6] A mobile phase consisting of a gradient of acetonitrile (B52724) and water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) is often effective.[10][11][12]

-

-

Final Analysis : The purity of the isolated this compound should be confirmed using analytical HPLC or UPLC-MS/MS.[10][13] The chemical structure should be elucidated and confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[9][14]

Logical Relationship of Key Protocol Stages

The following diagram illustrates the logical progression and dependency of the main stages in the this compound extraction protocol.

Caption: Logical flow of the this compound extraction and purification process.

References

- 1. ftb.com.hr [ftb.com.hr]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms [frontiersin.org]

- 4. benchchem.com [benchchem.com]

- 5. Study of Continuous Extraction Process Utilizing Supercritical Fluid for Ganoderma lucidum | Scientific.Net [scientific.net]

- 6. Optimization of Culture Condition for Ganoderic Acid Production in Ganoderma lucidum Liquid Static Culture and Design of a Suitable Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of extraction solvents on phytochemicals and bioactivities of Ganoderma lucidum [journals.ekb.eg]

- 8. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preparative isolation of ganoderic acid S, ganoderic acid T and ganoderol B from Ganoderma lucidum mycelia by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

- 11. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jfda-online.com [jfda-online.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for the Isolation and Purification of Ganoderic Acid L

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ganoderic acids are a class of highly oxygenated lanostane-type triterpenoids found in various species of the medicinal mushroom Ganoderma, with Ganoderma lucidum being a prominent source. Among these, Ganoderic acid L is a compound of significant interest due to its potential therapeutic properties. These application notes provide a comprehensive overview and detailed protocols for the isolation and purification of pure this compound, compiled from established scientific literature and laboratory practices. The methodologies described herein are intended to guide researchers in obtaining this valuable natural product for further investigation.

Data Presentation

The following tables summarize quantitative data related to the extraction and analysis of ganoderic acids, providing a comparative overview of different analytical techniques.

Table 1: Comparison of Analytical Methods for Ganoderic Acid Quantification

| Performance Metric | HPLC-UV | UPLC-MS/MS |

| Linearity (r²) | >0.998[1] | >0.998[1][2] |

| Limit of Detection (LOD) | 0.34 - 2.2 µg/mL[1] | 0.66 - 6.55 µg/kg[2] |

| Limit of Quantitation (LOQ) | 1.01 - 4.23 µg/mL | 2.20 - 21.84 µg/kg |

| Precision (RSD) | Intra-day: 0.81-3.20%Inter-day: 0.40-3.67% | Intra-day: <6.8%Inter-day: <8.1% |

| Accuracy/Recovery | 97.09 - 100.79% | 89.1 - 114.0% |

Table 2: HPLC and UPLC-MS/MS Method Parameters for Ganoderic Acid Analysis

| Parameter | HPLC Method | UPLC-MS/MS Method |

| Column | Phenomenex Luna C18 (5 µm, 250 mm × 4.6 mm) | ACQUITY UPLC BEH C18 |

| Mobile Phase | Step gradient of CH₃CN and 0.1% aqueous CH₃COOH | Gradient elution of 0.1% (v/v) formic acid in water and acetonitrile (B52724) |

| Flow Rate | 1.0 mL/min | Not specified |

| Detection | Photodiode Array (PDA) at 252 nm | Negative mode Electrospray Ionization (ESI) in MRM mode |

| Column Temperature | 30°C | Not specified |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the isolation and purification of this compound.

Raw Material Preparation

The primary source for the isolation of this compound is the fruiting bodies of Ganoderma lucidum.

-

Protocol:

-

Obtain dried fruiting bodies of Ganoderma lucidum.

-

Clean the raw material to remove any adhering debris.

-

Grind the dried fruiting bodies into a fine powder (approximately 40-60 mesh) to increase the surface area for efficient extraction.

-

Store the powdered material in a cool, dry place to prevent degradation.

-

Extraction of Crude Triterpenoids

An ethanolic extraction is employed to isolate the crude triterpenoid (B12794562) fraction containing this compound.

-

Protocol:

-

Macerate the powdered Ganoderma lucidum (e.g., 1 kg) with 95% ethanol (B145695) (e.g., 10 L) at room temperature for 24 hours with occasional stirring. Alternatively, perform hot extraction at 80°C.

-

Filter the mixture through cheesecloth and then a Whatman No. 1 filter paper.

-

Repeat the extraction process on the residue two more times with fresh 95% ethanol to ensure complete extraction.

-

Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

-

Fractionation of Crude Extract

The crude extract is subjected to solvent partitioning to enrich the triterpenoid fraction.

-

Protocol:

-

Suspend the crude ethanolic extract in water.

-

Perform liquid-liquid extraction using a non-polar solvent like petroleum ether to remove lipids.

-

Subsequently, extract the aqueous layer with a solvent of intermediate polarity, such as ethyl acetate (B1210297) or chloroform (B151607), to isolate the triterpenoid-enriched fraction.

-

Combine the organic fractions containing the triterpenoids.

-

Dry the combined organic fraction over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield the triterpenoid-enriched fraction.

-

Chromatographic Purification

A multi-step chromatographic approach is essential for the isolation of pure this compound.

This step serves as the initial purification to separate major classes of compounds.

-

Protocol:

-

Prepare a silica (B1680970) gel (200-300 mesh) column packed in a non-polar solvent like chloroform.

-

Dissolve the triterpenoid-enriched fraction in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a gradient of chloroform and acetone, gradually increasing the polarity.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) or analytical High-Performance Liquid Chromatography (HPLC).

-

Combine the fractions containing the target compound(s).

-

This step provides further separation based on hydrophobicity.

-

Protocol:

-

Pack a reversed-phase C18 column.

-

Dissolve the enriched fraction from the silica gel column in a suitable solvent.

-

Load the sample onto the C18 column.

-

Elute the column with a gradient of methanol (B129727) and water. A typical gradient could start from 50% methanol in water and gradually increase to 100% methanol.

-